molecular formula C15H19N5OS B6078098 N-[3-(methylthio)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[3-(methylthio)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No. B6078098
M. Wt: 317.4 g/mol
InChI Key: FXUMFIZDDFBMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylthio)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, commonly known as MTCCA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in biomedical research. MTCCA is a tetrazole derivative that is structurally similar to other tetrazole-containing compounds that have been found to exhibit biological activity.

Scientific Research Applications

MTCCA has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In addition, MTCCA has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MTCCA has also been found to exhibit antimicrobial activity against a range of bacteria and fungi.

Mechanism of Action

The mechanism of action of MTCCA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. MTCCA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MTCCA has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MTCCA has been found to exhibit a range of biochemical and physiological effects. In animal studies, MTCCA has been shown to reduce inflammation and pain, as well as to inhibit tumor growth. MTCCA has also been found to improve cognitive function in animal models of Alzheimer's disease. In addition, MTCCA has been found to exhibit antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using MTCCA in lab experiments is its relatively low toxicity compared to other tetrazole-containing compounds. MTCCA has also been found to be stable under a range of conditions, which makes it easier to work with in the lab. However, one limitation of using MTCCA in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on MTCCA. One area of interest is the development of more efficient synthesis methods for MTCCA, which could make it more accessible for use in biomedical research. Another area of interest is the investigation of the potential applications of MTCCA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MTCCA and its potential interactions with other compounds in the body.

Synthesis Methods

MTCCA can be synthesized using a multi-step process that involves the reaction of 3-(methylthio)aniline with cyclohexanone to form the intermediate product, 3-(methylthio)phenylcyclohexanone. The intermediate product is then reacted with sodium azide to form the tetrazole ring, followed by the addition of a carboxylic acid derivative to form the final product, MTCCA.

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-22-13-7-5-6-12(10-13)17-14(21)15(8-3-2-4-9-15)20-11-16-18-19-20/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUMFIZDDFBMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2(CCCCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methylsulfanyl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

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